(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol is a chemical compound characterized by a piperidine ring that is substituted with a tetrahydrofuran moiety and a hydroxymethyl group. This structure allows for various interactions in biochemical contexts, making it of interest in both organic synthesis and biological research. The compound has been investigated for its potential biological activities, including interactions with enzymes and receptors, which could lead to therapeutic applications.
The compound is cataloged in chemical databases, with the identifier 1248474-48-7, indicating its recognition in scientific literature and commercial availability for research purposes. It serves as an intermediate in the synthesis of more complex organic molecules and has been explored for its potential antiviral and antibacterial properties.
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. Its unique structure combines elements from both cyclic ethers (tetrahydrofuran) and amines (piperidine), placing it within a category that is significant in medicinal chemistry.
The synthesis of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol typically involves nucleophilic substitution reactions. A common approach is to react a piperidine derivative with a tetrahydrofuran-based halide under basic conditions, leading to the formation of the desired product.
For industrial production, processes are optimized for higher yields, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure product purity.
The molecular formula of (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol is with a molecular weight of approximately 191.27 g/mol. The structure features:
The compound's structural data can be confirmed through techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its functional groups and molecular connectivity.
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol can undergo several chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for (1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol involves its interaction with specific biological targets such as enzymes and receptors. The piperidine component suggests potential interactions with neurotransmitter receptors, influencing neurotransmission processes.
Research indicates that this compound may modulate enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism, affecting cellular signaling pathways such as MAPK/ERK which are crucial for cell proliferation and differentiation .
The compound is typically presented as a colorless to pale yellow liquid or solid depending on its purity and form. Its solubility characteristics allow it to dissolve in polar solvents like water and alcohols.
Key chemical properties include:
Analytical methods such as High Performance Liquid Chromatography can be used to assess purity levels during synthesis.
(1-((Tetrahydrofuran-2-yl)methyl)piperidin-3-yl)methanol has several applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in developing new therapeutic agents .
Mechanistic Insights & Catalyst SelectionPiperidine ring formation via pyridine hydrogenation remains a cornerstone synthesis pathway. Transition metal catalysis underlies this transformation, with catalyst selection dictating efficiency and stereoselectivity. Ruthenium-based heterogeneous systems (e.g., Ru/C or Ru@TiO₂-melamine composites) enable cis-selective hydrogenation of 3-substituted pyridines under moderate H₂ pressures (20-50 bar), achieving near-quantitative yields and >95% diastereomeric excess (de) for cis-3-alkylpiperidines [4]. Mechanistically, substrate adsorption on Ru surfaces facilitates sequential hydride addition, while ligand modulation (e.g., chiral phosphines) controls facial selectivity.
Nickel silicide catalysts (NiSiₓ) represent cost-effective alternatives, operating efficiently in aqueous media—ideal for sustainable synthesis. These systems hydrogenate electron-deficient pyridines bearing ester or nitrile groups at ambient temperature (25-40°C), circumventing traditional acid additives that promote catalyst poisoning [4]. For the target compound, hydrogenation of 3-(hydroxymethyl)pyridine precursors establishes the piperidinemethanol core prior to THF hybridization.
Comparative Catalyst PerformanceTable 1: Catalytic Hydrogenation Performance for Piperidine Synthesis
Catalyst System | Substrate Scope | Conditions | Yield (%) | cis: trans Ratio |
---|---|---|---|---|
Ru/TiO₂-melamine | 3-Alkylpyridines | H₂ (30 bar), H₂O, 80°C | 95-99 | 98:2 |
NiSiₓ nanoparticles | 3-Ester/CN-pyridines | H₂ (10 bar), H₂O, 25°C | 85-92 | 90:10 |
Pd/C + Et₃N | Fluoro-pyridines | H₂ (1 atm), MeOH, rt | 78 | >99:1 (fluorine axial) |
Rh(I)/(S)-BINAP | 2,3-Disubstituted pyridines | Pinacol borane, THF, 60°C | 82 | 95:5 de |
Challenges persist in trans-selective hydrogenation and avoiding over-reduction. Palladium-catalyzed interrupted hydrogenation—where water addition halts at the enamine stage—generates piperidinone intermediates, enabling late-stage C3 functionalization [4]. This approach is particularly valuable for introducing hydroxymethyl groups via aldol or reduction steps.
Enamine/Iminium Activation PathwaysOrganocatalysis enables C-C bond formation between preformed piperidine and THF units under mild, metal-free conditions. Proline-derived catalysts (e.g., L-proline or MacMillan’s imidazolidinones) facilitate asymmetric Mannich or aldol reactions between tetrahydrofurfural and N-Cbz-protected piperidin-3-one. Key advantages include:
Hybrid Scaffold ConstructionDirect N-alkylation of 3-hydroxymethylpiperidine with (tetrahydrofuran-2-yl)methyl mesylate exemplifies nucleophilic substitution routes. Phase-transfer catalysts (e.g., cinchoninium salts) enhance reactivity in biphasic systems (toluene/KOH), achieving 88% yield while suppressing THF ring-opening [3]. For hydroxymethyl-bearing substrates like our target, orthogonal protection (TBS ethers) prevents oxyanion interference.
Table 2: Organocatalytic Methods for C-N/C-C Bond Formation
Catalyst | Reaction Type | Key Bond Formed | dr/ee (%) | Yield Range (%) |
---|---|---|---|---|
L-Proline (30 mol%) | Asymmetric Aldol | C3-THF linker | syn: 18:1, 94ee | 75-82 |
(S)-Diphenylprolinol TMS | Michael Addition | C1-THF (via enoate) | 90ee | 68 |
Benzylcinchonium Cl⁻ | N-Alkylation | Piperidine N-CH₂THF | N/A | 85-88 |
DMAP (Acylation) | Esterification (OH) | Methanol derivatization | N/A | 95 |
Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)Copper-catalyzed (CuAAC) or strain-promoted azide-alkyne cycloadditions install diverse pharmacophores onto the hybrid scaffold’s hydroxymethyl or nitrogen sites. Key applications include:
Solvent & Ligand OptimizationTert-butanol/water mixtures (4:1) minimize THF ring solvolysis during CuAAC, while TBTA (tris(benzyltriazolylmethyl)amine) stabilizes Cu(I), reducing catalyst loading to 0.5 mol%. Strain-promoted variants (e.g., dibenzocyclooctyne-azide) enable metal-free bioconjugation, critical for probes targeting neurological receptors where copper residues cause interference [1].
Table 3: Click Chemistry Functionalization Outcomes
Reaction Site | Azide Precursor | Click Partner | Product Yield (%) | Purity (HPLC) |
---|---|---|---|---|
Piperidine N-Alkyl | N-(3-Azidopropyl) derivative | Phenylacetylene | 92 | 98.5% |
C3-CH₂OH (mesylated) | 3-(Azidomethyl)piperidine | Propargyl glucose | 85 | 97.2% |
THF C3 (via aldehyde) | 3-Azidopropyl-THF | DBCO-PEG4 | 88 (no Cu) | 99.1% |
Strategic Bond DisconnectionsRetrosynthetic analysis prioritizes Suzuki-Miyaura coupling for constructing hindered biaryl motifs preceding piperidine-THF hybridization. In abemaciclib-like syntheses, bromopyridine-boronic ester cross-coupling establishes aryl-piperidine cores before reductive amination installs the THF-methyl arm [2] [6]. Key optimizations include:
Reductive Amination ProtocolPost-coupling, reductive amination conjoins the piperidine and THF units:
Table 4: Suzuki-Miyaura Coupling Optimization Parameters
Parameter | Standard Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂/SPhos | 60% → 95% |
Solvent | THF | THF:Diethoxymethane (1:4) | Precipitate avoidance |
Base | K₂CO₃ | CsF | 80% → 93% (steric) |
Temperature | 65°C | 85°C | Complete conversion |
Chiral Auxiliaries vs. CatalysisThe target compound’s three stereocenters (piperidine C1, C3; THF C2) necessitate enantioselective methodologies. Three dominant strategies exist:
Stereoisomer Property DivergenceConfigurational differences profoundly impact physicochemical behavior:
Table 5: Stereoisomer-Specific Properties of Key Derivatives
Stereochemistry | Log P (calc.) | Aqueous Solubility (mg/mL) | Melting Point (°C) | Receptor Affinity (Ki, nM) |
---|---|---|---|---|
(1R,3S,2'R) | 1.05 | 42.7 | 118-120 | 8.5 (μ-opioid) |
(1S,3R,2'S) | 1.10 | 40.2 | 121-123 | 9.1 (μ-opioid) |
(1R,3R,2'R) (trans) | 1.08 | 16.3 | 145-147 | 520 (μ-opioid) |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9